In Vivo Efficacy: Vinrosidine Cures Advanced P-1534 Leukemia in Mice
In a direct comparative study, vinrosidine, vinblastine, and vincristine were all capable of prolonging and/or 'curing' mice bearing the P-1534 acute lymphocytic leukemia, even when therapy was delayed until a near-terminal state of generalized disease [1]. This shared efficacy against an advanced, aggressive leukemia model establishes a baseline for comparison, but the subsequent clinical divergence of vinblastine and vincristine highlights the potential for vinrosidine to address a distinct therapeutic niche [2].
| Evidence Dimension | In vivo antitumor efficacy (survival/cure) |
|---|---|
| Target Compound Data | Prolonged survival and/or 'cured' mice with P-1534 leukemia |
| Comparator Or Baseline | Vinblastine and vincristine: Prolonged survival and/or 'cured' mice with P-1534 leukemia |
| Quantified Difference | Qualitatively equivalent in this model; specific cure rate percentages not detailed |
| Conditions | P-1534 acute lymphocytic leukemia in DBA/2 mice; therapy delayed until near-terminal disease state |
Why This Matters
This demonstrates that vinrosidine possesses the fundamental antitumor activity of the vinca class, validating its potential as a research tool for mechanisms of action studies.
- [1] Johnson, I.S., Armstrong, J.G., Gorman, M., Burnett, J.P. The Vinca Alkaloids: A New Class of Oncolytic Agents. Cancer Res 1963, 23(8 Part 1), 1390-1427. View Source
- [2] Johnson, I.S., Armstrong, J.G., Gorman, M., Burnett, J.P. The Vinca Alkaloids: A New Class of Oncolytic Agents. Cancer Res 1963, 23(8 Part 1), 1390-1427. View Source
